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molecular formula C8H7BrO3 B1267205 2-Bromo-3-methoxybenzoic acid CAS No. 88377-29-1

2-Bromo-3-methoxybenzoic acid

Cat. No. B1267205
M. Wt: 231.04 g/mol
InChI Key: AOGGEUOQUYCZAH-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To 2-amino-3-(methyloxy)benzoic acid (4.00 g, 23.9 mmol) in 10% aqueous hydrobromic acid (54 ml) at 0° C. was added sodium nitrite (1.65 g, 23.9 mmol) in water (17 ml). To this solution was added dropwise a solution of copper (I) bromide (3.78 g, 26.3 mmol) in 48% hydrobromic acid (22 ml) and heated to 60° C. for 2 h. The mixture was cooled to 0° C., and the resultant precipitate was collected by filtration, washed with cold water and recrystallized from water to give pure 2-bromo-3-(methyloxy)benzoic acid (4.07 g, 74%). MS (EI) for C8H7BrO3: 232 (MH+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
copper (I) bromide
Quantity
3.78 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N([O-])=O.[Na+].[BrH:17]>O.[Cu]Br>[Br:17][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1OC
Name
Quantity
1.65 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
54 mL
Type
reactant
Smiles
Br
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
Br
Name
copper (I) bromide
Quantity
3.78 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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